Cas no 1530-03-6 (1,1-diphenylpropane)
1,1-diphenylpropane Chemical and Physical Properties
Names and Identifiers
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- 1,1-diphenylpropane
- 1-phenylpropylbenzene
- (phenylpropyl)benzene
- 1,1-Diphenyl-propan
- 1,1-diphenyl-propane
- 1,1'-propylidenebisbenzene
- Benzene,1,1'-propylidenebis
- Diphenylpropane
- ethyl diphenyl methane
- Propane,diphenyl
- propane-1,1-diyldibenzene
- propane,1,1-diphenyl-
- (1-Phenylpropyl)benzene
- 1,1'-(Propylidene)bisbenzene
- benzene,1,1’-propylidenebis-
- Benzene, 1,1'-propylidenebis-
- 1,1-DIPHENYLPROPANE 99%
- 1530-03-6
- Propane, 1,1-diphenyl-
- DTXSID10865187
- (1-Phenylpropyl)benzene #
- NS00045672
- 3,3-diphenylpropane
- FT-0606155
- 25167-94-6
- EINECS 246-696-1
- MFCD00041670
- EINECS 216-222-8
-
- MDL: MFCD00041670
- Inchi: 1S/C15H16/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3
- InChI Key: BUZMJVBOGDBMGI-UHFFFAOYSA-N
- SMILES: C(C1C=CC=CC=1)(C1C=CC=CC=1)CC
- BRN: 2044542
Computed Properties
- Exact Mass: 196.12500
- Monoisotopic Mass: 196.125
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 143
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 0A^2
Experimental Properties
- Color/Form: Colorless liquid
- Density: 0,995 g/cm3
- Melting Point: 13.7°C
- Boiling Point: 278.85°C
- Flash Point: 123.4ºC
- Refractive Index: 1.5640
- PSA: 0.00000
- LogP: 4.22850
- Solubility: Insoluble in water.
1,1-diphenylpropane Customs Data
- HS CODE:2902909090
- Customs Data:
China Customs Code:
2902909090Overview:
2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%
Declaration elements:
Product Name, component content
Summary:
2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
1,1-diphenylpropane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L09274-5g |
1,1-Diphenylpropane, 98+% |
1530-03-6 | 98+% | 5g |
¥1330.00 | 2023-04-12 | |
| abcr | AB178730-10 g |
1,1-Diphenylpropane, 98%; . |
1530-03-6 | 98% | 10g |
€116.50 | 2023-06-23 | |
| abcr | AB178730-10g |
1,1-Diphenylpropane, 98%; . |
1530-03-6 | 98% | 10g |
€116.50 | 2025-02-21 | |
| Cooke Chemical | F734129-5g |
1,1-Diphenylpropane |
1530-03-6 | 99 | 5g |
RMB 1885.60 | 2025-02-20 |
1,1-diphenylpropane Related Literature
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Palani Natarajan,Deachen Chuskit,Priya Org. Chem. Front. 2022 9 1395
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2. Visible light-induced photofixation of CO2 into benzophenone: roles of poly(?p-phenylene) as photocatalyst and two-electron mediator in the presence of quaternary onium saltsYuji Wada,Tomoyuki Ogata,Kunizo Hiranaga,Hiroyuki Yasuda,Takayuki Kitamura,Kei Murakoshi,Shozo Yanagida J. Chem. Soc. Perkin Trans. 2 1998 1999
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3. Configurational studies in analgesics related to 3-dimethylamino- and 3-morpholino-1,1-diphenylpropaneA. F. Casy,M. M. A. Hassan J. Chem. Soc. C 1966 683
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J. O. Jílek,M. Protiva J. Chem. Soc. 1950 188
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5. 113. Analgesics. Part I. Esters and ketones derived from α-amino-ω-cyano-ωωdiarylalkanesD. J. Duprè,J. Elks,B. A. Hems,K. N. Speyer,R. M. Evans J. Chem. Soc. 1949 500
Additional information on 1,1-diphenylpropane
1,1-Diphenylpropane (CAS No. 1530-03-6): A Comprehensive Overview
1,1-Diphenylpropane, also known by its CAS registry number 1530-03-6, is an organic compound with the molecular formula C15H24. This compound is a derivative of propane, where two phenyl groups are attached to the first carbon atom of the propane chain. The structure of 1,1-diphenylpropane makes it a highly symmetrical molecule, which influences its physical and chemical properties. This compound has been studied extensively in various fields, including materials science, pharmaceuticals, and organic synthesis.
Recent advancements in synthetic chemistry have led to a deeper understanding of the properties and applications of 1,1-diphenylpropane. Researchers have explored its potential as a precursor for the synthesis of advanced materials, such as polymers and nanoparticles. For instance, studies have shown that 1,1-diphenylpropane can be used as a building block for constructing functional polymers with tailored mechanical and thermal properties. These polymers have applications in industries ranging from electronics to biomedical devices.
The synthesis of 1,1-diphenylpropane typically involves the coupling of benzene rings with propane derivatives under specific catalytic conditions. Recent research has focused on optimizing these conditions to improve yield and selectivity. For example, the use of palladium catalysts has been reported to significantly enhance the efficiency of the coupling reaction. Such advancements not only make the synthesis more cost-effective but also contribute to the sustainability of chemical processes.
In terms of physical properties, 1,1-diphenylpropane is known for its high melting point and low volatility. These characteristics make it suitable for applications where thermal stability is crucial. Additionally, its chemical inertness under normal conditions ensures safe handling and storage. However, under certain reactive conditions, such as exposure to strong oxidizing agents or high-energy environments, 1,1-diphenylpropane can undergo transformations that open up new avenues for chemical modification.
The application of 1,1-diphenylpropane extends beyond traditional chemical synthesis. In materials science, it has been utilized as a precursor for the development of advanced composites and coatings. Its ability to form stable cross-linked networks makes it an attractive candidate for high-performance materials used in aerospace and automotive industries.
Moreover, 1,1-diphenylpropane has shown promise in the field of drug delivery systems. Researchers have explored its potential as a carrier molecule for delivering therapeutic agents to specific targets within the body. The unique structure of 1,1-diphenylpropane allows for functionalization with bioactive molecules while maintaining structural integrity during transit through biological systems.
In conclusion, 1,1-diphenylpropane (CAS No. 1530-03-6) is a versatile compound with a wide range of applications across multiple disciplines. Its symmetrical structure and favorable physical properties make it an invaluable tool in modern chemistry and materials science. As research continues to uncover new methods for synthesizing and modifying this compound, its role in advancing technological innovations is expected to grow significantly.
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